molecular formula C22H19N3O4S B3000454 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-94-3

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B3000454
CAS No.: 941879-94-3
M. Wt: 421.47
InChI Key: IKVKWUBAGBOANY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require careful planning. The benzamido group could potentially be introduced via an amide coupling reaction. The dihydrobenzo[b][1,4]dioxin ring could be formed via a cyclization reaction . The dihydro-4H-cyclopenta[d]thiazole ring could potentially be formed via a cyclization reaction involving a thiol and a diketone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamido group would likely contribute to the polarity of the molecule, while the multiple rings would likely contribute to its rigidity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The rings in the molecule could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure and functional groups. For example, the presence of the benzamido group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Palkar et al. (2017) reported the design, synthesis, and antibacterial evaluation of novel analogs related to the compound . These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Structural Analysis and Synthesis Methods

  • Straniero et al. (2023) explored the synthesis of similar benzamides and their potential as antibacterial drugs. They focused on the synthesis pathway, including the unexpected formation of a bicyclic side product related to the compound of interest (Straniero et al., 2023).

  • Raval et al. (2012) conducted a study on the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, demonstrating a considerable increase in reaction rate and better yield. This research provides insights into efficient synthesis methods for related compounds (Raval et al., 2012).

Antimicrobial and Antioxidant Activities

  • Research by Talupur et al. (2021) focused on synthesizing and characterizing compounds similar to the one , assessing their antimicrobial activity and conducting molecular docking studies. This indicates the potential biomedical applications of these compounds (Talupur et al., 2021).

  • Abu-Hashem et al. (2020) synthesized novel derivatives and evaluated them for antimicrobial and antioxidant activities, demonstrating the versatility of such compounds in medical applications (Abu-Hashem et al., 2020).

Future Directions

Future research could potentially focus on synthesizing this compound and studying its properties in more detail. This could include studying its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(13-4-2-1-3-5-13)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(12-14)29-11-10-28-16/h1-6,8,12,15H,7,9-11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVKWUBAGBOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NC3=CC4=C(C=C3)OCCO4)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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